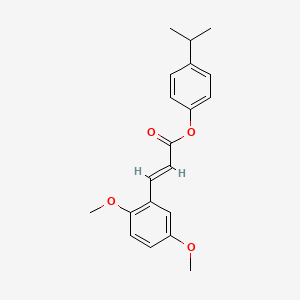

4-isopropylphenyl 3-(2,5-dimethoxyphenyl)acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Isopropylphenyl 3-(2,5-dimethoxyphenyl)acrylate is a compound that likely exhibits significant interest in the field of organic chemistry due to its structural features, which include an acrylate group linked to a phenyl ring substituted with isopropyl and dimethoxyphenyl groups. Such compounds are often studied for their potential in polymer synthesis, material science, and as intermediates in organic synthesis.

Synthesis Analysis

Synthesis of similar compounds involves strategic functional group transformations and coupling reactions. For instance, the synthesis of acrylonitrile derivatives, closely related to acrylates, typically involves the reaction of appropriate phenol derivatives with acryloyl chloride in the presence of a base, or through a Perkin reaction when aldehydes and anhydrides are involved (Shinkre et al., 2008).

Molecular Structure Analysis

The molecular structure of acrylate compounds is characterized by X-ray crystallography, revealing detailed geometry including bond lengths, angles, and configurations of isomers (Chenna et al., 2008). These analyses provide insights into the spatial arrangement and potential reactivity of the molecule.

Chemical Reactions and Properties

Acrylate derivatives participate in a variety of chemical reactions, including polymerization, Michael addition, and cycloaddition reactions. They serve as key intermediates in the synthesis of polymers and small molecules with diverse functionalities (Berzosa et al., 2010).

Physical Properties Analysis

The physical properties of compounds like 4-isopropylphenyl 3-(2,5-dimethoxyphenyl)acrylate, such as solubility, melting point, and crystallinity, are crucial for their application in material science and synthesis. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Hagiwara et al., 1989).

科学的研究の応用

Polymer Science and Engineering

Compounds structurally related to "4-isopropylphenyl 3-(2,5-dimethoxyphenyl)acrylate" have been extensively studied for their applications in polymer science. For instance, the controlled polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) have been applied to acrylamide derivatives for creating thermoresponsive polymers, which have potential applications in drug delivery systems (Convertine et al., 2004). Similarly, poly(N-isopropylacrylamide)-based scaffolds with controlled porosity have been developed for tissue engineering applications, showcasing the material's ability to respond to temperature changes and its potential in creating structures conducive to cell growth and tissue formation (Galperin, Long, & Ratner, 2010).

Materials Engineering

In materials engineering, the synthesis and characterization of copolymers with specific functionalities are a key area of research. For example, hydrophobically modified sulfobetaine copolymers with tunable aqueous upper critical solution temperatures (UCST) have been synthesized for their antifouling properties and hemocompatibility, demonstrating the potential of such compounds in biomedical applications and as coatings to prevent biofouling (Woodfield, Zhu, Pei, & Roth, 2014).

Bioengineering Applications

In bioengineering, the focus is often on creating materials that can interact with biological systems in controlled ways. For instance, the nondestructive release of biological cells from substrates made of poly(N-isopropylacrylamide) has been explored for various applications, including cell sheet engineering, the study of the extracellular matrix, and the formation of tumor-like spheroids. These materials offer new ways to manipulate and study cells and tissues in vitro, providing insights into cellular behavior and potential therapeutic applications (Cooperstein & Canavan, 2010).

特性

IUPAC Name |

(4-propan-2-ylphenyl) (E)-3-(2,5-dimethoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-14(2)15-5-8-17(9-6-15)24-20(21)12-7-16-13-18(22-3)10-11-19(16)23-4/h5-14H,1-4H3/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKWSRYPEMWRHP-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)C=CC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylethyl)phenyl (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide](/img/structure/B5566392.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)

![4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5566413.png)

![3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5566420.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)

![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5566465.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5566484.png)

![2-benzyl-8-(morpholin-4-ylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566485.png)

![1-(4-methylphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5566495.png)